A Technical Guide to the Structure Elucidation of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid
A Technical Guide to the Structure Elucidation of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid
Abstract
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise determination of the molecular structure of novel quinoxaline derivatives is a critical step in drug discovery and development, ensuring that biological activity is correctly attributed to the intended molecule. This in-depth guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, a representative substituted quinoxaline. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical basis and practical protocols for a systematic and self-validating analytical approach.
Introduction
Quinoxaline derivatives exhibit a wide range of biological activities, making them a focal point for the synthesis of new chemical entities.[1][2] The synthesis of 2,3-disubstituted quinoxalines is often achieved through the condensation of o-phenylenediamines with α-dicarbonyl compounds or via nucleophilic substitution on a pre-formed quinoxaline core.[1][2][3] Regardless of the synthetic route, rigorous structural confirmation is paramount. This guide outlines a logical progression of analytical techniques, beginning with foundational methods and advancing to sophisticated spectroscopic analyses to definitively establish the molecular architecture of the target compound, 3-(3-Methoxyquinoxalin-2-yl)propanoic acid.
The overall analytical strategy is designed to be a self-validating system, where data from each technique corroborates the others, leading to an irrefutable structural assignment.
Caption: Overall workflow for structure elucidation.
Foundational Analysis: Confirming the Building Blocks
Before proceeding to complex spectroscopic methods, foundational analyses provide essential preliminary data regarding the compound's purity, empirical formula, and the presence of key functional groups.
Elemental Analysis (CHN)
Rationale: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen. This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the compound. This serves as a fundamental check against the proposed molecular formula.
Expected Results for C₁₂H₁₂N₂O₃:
-
Carbon (C): 62.06%
-
Hydrogen (H): 5.21%
-
Nitrogen (N): 12.06%
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[4][5] For the target molecule, we expect to identify the carboxylic acid and aromatic functionalities.
Key Expected Absorptions:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Interpretation |
|---|---|---|---|
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid | The extreme broadness is due to strong intermolecular hydrogen bonding, a hallmark of carboxylic acid dimers.[6][7][8] |
| ~3050 (sharp, weak) | C-H stretch | Aromatic | Indicates C-H bonds on the quinoxaline ring.[9] |
| ~2950 (sharp, medium) | C-H stretch | Aliphatic | Corresponds to the propanoic acid side chain's CH₂ groups.[9] |
| 1725-1700 (strong, sharp) | C=O stretch | Carboxylic Acid | A strong, characteristic absorption for the carbonyl group.[6][7] |
| 1600-1450 (multiple) | C=C / C=N stretch | Aromatic/Heterocycle | Vibrations from the quinoxaline ring system. |
| ~1250 (strong) | C-O stretch | Carboxylic Acid / Aryl Ether | A combination of the C-O single bond stretches from the acid and the methoxy group.[7] |
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount (1-2 mg) of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Perform an automatic baseline correction and ATR correction using the instrument software.
Molecular Formula and Fragmentation Analysis via Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound.[10][11] High-resolution mass spectrometry (HRMS), in particular, provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[12][13][14]
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental composition, distinguishing the target molecule from other potential isomers or compounds with the same nominal mass.
Expected Results for C₁₂H₁₂N₂O₃:
-
Molecular Formula: C₁₂H₁₂N₂O₃
-
Exact Mass: 232.0848 g/mol
-
Observed Ion (Positive ESI): [M+H]⁺
-
Expected m/z: 233.0921
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Use a known reference standard for internal or external mass calibration to ensure high mass accuracy (typically <5 ppm).
-
Process the data using the instrument's software to identify the monoisotopic peak for the [M+H]⁺ ion and use the formula calculator to confirm the elemental composition based on the accurate mass.[12]
Tandem Mass Spectrometry (MS/MS) Fragmentation
Rationale: MS/MS involves isolating the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule, offering crucial information about its substructures.[15] This helps to piece together the molecular puzzle, corroborating the connectivity determined by NMR.[16][17]
Predicted Key Fragmentation Pathways:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 233.09 | 188.06 | 45.03 (COOH) | Loss of the carboxylic acid group via cleavage of the C-C bond alpha to the ring. |
| 233.09 | 215.08 | 18.01 (H₂O) | Loss of water from the carboxylic acid group. |
| 233.09 | 202.08 | 31.01 (CH₃O) | Loss of the methoxy radical. |
| 188.06 | 157.05 | 31.01 (CH₃O) | Subsequent loss of the methoxy radical from the m/z 188 fragment. |
Definitive Structural Connectivity via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[18][19][20] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is used to map out the complete carbon skeleton and the placement of all protons.[21]
1D NMR: ¹H and ¹³C Spectra
Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of unique carbon atoms and their electronic environment.
Predicted ¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.3 | br s | 1H | H -OOC | Acidic proton, broad signal, exchanges with D₂O. |
| 8.0-7.7 | m | 4H | Ar-H | Protons on the quinoxaline benzene ring. |
| 4.05 | s | 3H | O-CH ₃ | Singlet for the methoxy group protons. |
| 3.15 | t | 2H | Ar-CH ₂ | Triplet, adjacent to another CH₂ group. |
| 2.80 | t | 2H | CH₂-COOH | Triplet, coupled to the adjacent CH₂ group. |
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~173.5 | C =O | Carboxylic acid carbonyl carbon. |
| ~158.2 | C 3-OCH₃ | Quaternary quinoxaline carbon attached to the methoxy group. |
| ~154.5 | C 2-CH₂ | Quaternary quinoxaline carbon attached to the propanoic acid side chain. |
| ~141.0, ~140.5 | C 4a, C 8a | Quaternary carbons at the quinoxaline ring junction. |
| ~131.0, ~130.0, ~129.5, ~129.0 | Ar-C H | Aromatic carbons with attached protons. |
| ~54.0 | O-C H₃ | Methoxy carbon. |
| ~33.5 | Ar-C H₂ | Aliphatic carbon alpha to the quinoxaline ring. |
| ~30.0 | C H₂-COOH | Aliphatic carbon beta to the quinoxaline ring. |
2D NMR: COSY, HSQC, and HMBC
Rationale: 2D NMR experiments reveal correlations between nuclei, which is essential for assembling the molecular fragments identified in 1D NMR.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[22][23]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.[22][23]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is the key experiment for connecting quaternary carbons and isolated spin systems.[21][22][23][24]
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